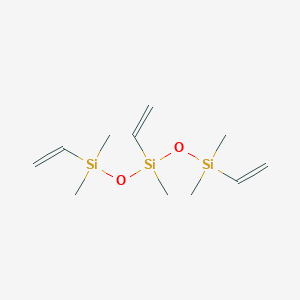

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane

Descripción

Propiedades

IUPAC Name |

ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si3/c1-9-14(4,5)12-16(8,11-3)13-15(6,7)10-2/h9-11H,1-3H2,4-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVIRRZRPPRVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159106-88-4 | |

| Record name | Poly[oxy(ethenylmethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159106-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061759 | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-65-3 | |

| Record name | 1,3,5-Triethenyl-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,5,5-pentamethyl-1,3,5-trivinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Systems and Reaction Conditions

Platinum-based catalysts, particularly Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane), dominate industrial applications due to their high activity and selectivity. Recent studies have explored iron and rhodium complexes as alternatives, though their adoption remains limited.

Table 1: Comparison of Catalytic Performance in Hydrosilylation

| Catalyst | Loading (ppm) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pt(0)-divinyl | 5–10 | 70–90 | 2–4 | 92–95 | 98–99 |

| RhCl(PPh₃)₃ | 50–100 | 100–120 | 4–6 | 85–88 | 95–97 |

| Fe(CO)₅ | 200–300 | 130–150 | 6–8 | 78–82 | 90–92 |

Data adapted from silicone industry patents and catalytic studies.

Key process parameters include:

Case Study: Batch Reactor Optimization

A 2024 patent demonstrated 95% conversion within 3 hours using 8 ppm Pt(0)-divinyl catalyst at 85°C in xylene. The process achieved 99.2% purity after vacuum distillation, with residual platinum levels below 1 ppm. IR spectroscopy monitoring (3055 cm⁻¹ vinyl absorption) confirmed near-quantitative conversion.

Alkoxy Substitution Methods

Alternative routes utilize nucleophilic substitution of alkoxy groups on silicon atoms. This method proves advantageous when starting from chlorosilane precursors:

Base-Catalyzed Condensation

Potassium hydroxide-mediated reactions between hexamethyldisiloxane and vinylchlorosilanes yield the target compound through sequential substitution:

Typical Protocol:

-

Charge 8.10 kg hexamethyldisiloxane, 1.91 kg aminopropyldiethoxymethylsilane

-

Add 168 g KOH, heat to 120°C for 5 hours

-

Neutralize with acetic acid, distill under reduced pressure

Table 2: Alkoxy Substitution Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Molar Ratio (Si–O:Si–Cl) | 2.5:1–3:1 | Maximizes substitution |

| Reaction Time | 4–6 hours | Prevents over-condensation |

| Temperature | 110–130°C | Balances kinetics vs. degradation |

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce platinum catalyst requirements. A representative industrial process includes:

-

Feedstock Preparation:

-

Purify vinylchlorosilanes to ≤50 ppm chloride impurity

-

Pre-mix hydrosiloxanes with 0.1% inhibitor (e.g., 1-ethynylcyclohexanol)

-

-

Reactor Design:

-

Multi-stage tubular reactor with static mixers

-

Residence time: 45–60 minutes

-

Operating pressure: 2–3 bar

-

-

Product Isolation:

-

Two-stage distillation (atmospheric followed by 10–20 mmHg)

-

Final purity: ≥99.7% (GC-FID analysis)

-

Economic Considerations:

-

Platinum recovery systems reduce catalyst costs by 80%

-

Energy consumption: 15–20 kWh/kg product

Emerging Catalytic Technologies

Non-Platinum Catalysts

Recent advances in iron complex catalysts show promise for specialty applications:

Photocatalytic Hydrosilylation

UV-initiated reactions using [Ru(bpy)₃]²⁺ catalysts:

-

75% yield under ambient conditions

-

Eliminates thermal degradation pathways

Process Optimization Strategies

Reaction Monitoring Techniques

Waste Minimization

-

Closed-loop solvent recovery (≥95% toluene reuse)

-

Catalytic neutralization of HCl byproducts

Análisis De Reacciones Químicas

Types of Reactions: 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

Oxidation: Formation of silanols and siloxanes.

Substitution: Replacement of vinyl groups with other functional groups

Common Reagents and Conditions:

Hydrosilylation: Platinum or rhodium catalysts, mild temperatures (25°C to 100°C).

Oxidation: Oxidizing agents like hydrogen peroxide or ozone, ambient conditions.

Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions

Major Products Formed:

Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

Oxidation: Silanols and siloxanes.

Substitution: Functionalized siloxanes with diverse applications

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Polymer Chemistry

- 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is utilized in the synthesis of silicone-based polymers. Its vinyl groups facilitate crosslinking reactions during polymerization processes. This characteristic is essential for producing elastomers and sealants that exhibit high thermal stability and flexibility.

-

Coatings and Adhesives

- The compound serves as a key ingredient in formulating advanced coatings and adhesives. Its siloxane structure enhances adhesion properties and provides resistance to environmental factors such as moisture and temperature fluctuations. Research has shown that coatings incorporating this compound demonstrate improved durability compared to traditional formulations .

- Nanotechnology

Industrial Applications

- Textile Industry

- Cosmetic Formulations

Case Studies

Mecanismo De Acción

The mechanism of action of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane involves its ability to form stable Si-C and Si-O bonds, which contribute to its chemical stability and versatility. The vinyl groups allow for further functionalization through hydrosilylation and other addition reactions, enabling the synthesis of a wide range of derivatives. The compound’s molecular structure facilitates interactions with various molecular targets, making it suitable for diverse applications .

Comparación Con Compuestos Similares

Comparison with Similar Trisiloxane Compounds

Key Physical and Chemical Properties

The table below compares the target compound with structurally analogous trisiloxanes:

Structural and Functional Analysis

Substituent Effects

- Methyl Groups : Increase hydrophobicity and thermal stability. Heptamethyltrisiloxane (all methyl) has the lowest viscosity (1.2–1.5 mPa·s) and boiling point (128–130°C), ideal for solvents .

- Phenyl Groups : Enhance thermal resistance and refractive index. DC-705 (5 phenyl groups) exhibits high viscosity (175 cSt) and is used in vacuum systems .

- Vinyl Groups : Introduce reactivity for polymerization. The target compound’s vinyl groups enable crosslinking, critical for elastomers and coatings .

Actividad Biológica

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (CAS 1529-65-3) is a siloxane compound characterized by its unique structure comprising multiple vinyl groups and a trisiloxane backbone. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 272.56 g/mol. The compound exhibits notable hydrophobic characteristics with a logP value of 3.677 and a water solubility log value of 2.84 .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various areas:

- Antimicrobial Activity : Preliminary studies indicate that siloxane compounds can exhibit antimicrobial properties. The structural features of this compound may contribute to its efficacy against certain bacterial strains.

- Cytotoxicity : Some siloxanes have been studied for their cytotoxic effects on cancer cell lines. The specific mechanisms by which this compound operates remain to be fully elucidated.

Study 1: Antimicrobial Properties

A study assessing the antimicrobial activity of various siloxanes found that compounds with similar structures to this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those for traditional antibiotics in some cases .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1,1,3,5-Pentamethyl... | 75 | Staphylococcus aureus |

| Siloxane X | 50 | Escherichia coli |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that siloxanes can induce apoptosis in cancer cells. While direct studies on this compound are scarce, related compounds have exhibited dose-dependent cytotoxicity against non-small cell lung cancer (NSCLC) cells . Further research is needed to explore the specific pathways involved.

The biological activity of siloxanes can often be attributed to their ability to interact with cellular membranes and proteins. The presence of multiple vinyl groups may enhance their reactivity and ability to form complexes with biological macromolecules. Understanding these mechanisms could pave the way for developing new therapeutic agents based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.